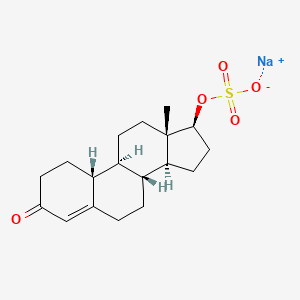
Nandrolone sodium sulfate
Descripción general
Descripción
Nandrolone sulfate, also known as 19-nortestosterone 17β-sulfate, is used medically as the sodium salt nandrolone sodium sulfate . It is a synthetic androgen and anabolic steroid and a nandrolone ester. It has been used as an ophthalmic drug in the form of eye drops in several countries .
Synthesis Analysis
Nandrolone is a semisynthetic anabolic-androgenic steroid derived from testosterone . A study by Sakellariou et al. describes a method for the quantification of intact nandrolone phase II oxo-metabolites based on derivatization and inject LC–MS/(HRMS) methodology . The study also mentions the use of Girard’s reagent T (GRT) for the derivatization .Molecular Structure Analysis
The molecular formula of Nandrolone sodium sulfate is C18H26O5S . The molar mass is 354.46 g·mol −1 . The IUPAC name is [(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] hydrogen sulfate .Chemical Reactions Analysis
A study by Sakellariou et al. describes the efficient detection of nandrolone oxo-metabolites through derivatization . The study also mentions the production of intense product ions under collision-induced dissociation (CID) conditions that are related to metabolites of the steroid backbone and not to the conjugated moieties .Aplicaciones Científicas De Investigación
Detection in Therapeutic Administration : Nandrolone is used in various pharmaceutical formulations, including eye drop solutions containing nandrolone sodium sulfate. Studies have shown that therapeutic use of such solutions can lead to significant urinary concentrations of nandrolone metabolites, which are essential for understanding its pharmacokinetics and implications for anti-doping efforts (Avois et al., 2007).
Metabolic Pathways and Excretion : Research on nandrolone metabolites following administration of xenobiotic 19-norsteroids has been crucial in understanding its metabolic pathways. This includes the investigation of both glucuro- and sulfoconjugated metabolites in human urine, which aids in interpreting the misuse of 19-norsteroids (Tseng et al., 2006).
Endogenous Production and Regulation : Studies have explored the endogenous production of nandrolone metabolites in humans, contributing to the ongoing debate regarding the validity of doping thresholds set for nandrolone metabolites in sports. This research is significant for establishing fair and scientifically sound anti-doping regulations (Reznik et al., 2001).
Profiling of Metabolites : Profiling of nandrolone metabolites, including sulfoconjugates, in human urine using advanced analytical methods like LC/MS/MS, provides crucial insights into the excretion patterns of nandrolone and its metabolites, important for anti-doping controls (Strahm et al., 2008).
Impact on Cellular and Molecular Processes : Research has also focused on understanding how nandrolone impacts cellular and molecular processes, such as its effect on stem cell-like phenotype in human hepatocarcinoma-derived cell lines and its influence on mitochondrial respiratory activity. This is essential for comprehending the broader biological effects of nandrolone (Agriesti et al., 2020).
Bone Health and Muscle Atrophy : Nandrolone has been studied for its potential in reducing bone loss and muscle atrophy, particularly in conditions of severe disuse and denervation, such as spinal cord injury. This research opens avenues for therapeutic applications of nandrolone in musculoskeletal disorders (Cardozo et al., 2010).
Safety and Hazards
Nandrolone sodium sulfate is classified as Carcinogenicity, Category 2 and Reproductive toxicity, Category 1A . It is suspected of causing cancer and may damage fertility or the unborn child . It is advised not to handle until all safety precautions have been read and understood . It is harmful if swallowed, in contact with skin, or if inhaled .
Direcciones Futuras
While the application of nandrolone preparations for clinical use has decreased in recent decades, their misuse as anabolic agents aimed at their potential has increased . More investigations are currently underway to estimate the influence of exhaustive exercises on the excretion of labeled nandrolone metabolites in urine .
Propiedades
IUPAC Name |
sodium;[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5S.Na/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)23-24(20,21)22;/h10,13-17H,2-9H2,1H3,(H,20,21,22);/q;+1/p-1/t13-,14+,15+,16-,17-,18-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAJPDCWGNULRU-OGVPJBRJSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OS(=O)(=O)[O-])CCC4=CC(=O)CCC34.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)[O-])CCC4=CC(=O)CC[C@H]34.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nandrolone sodium sulfate | |
CAS RN |
60672-82-4 | |
| Record name | Nandrolone sodium sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060672824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estr-4-en-3-one, 17-(sulfooxy)-, sodium salt, (17β)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.680 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NANDROLONE SODIUM SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W945A5Q7XN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



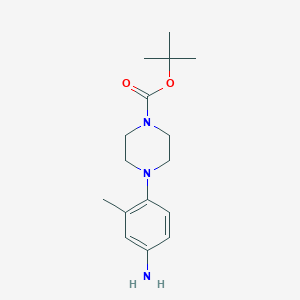


![1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione](/img/structure/B1602946.png)
![6-Chloroimidazo[1,2-b]pyridazin-2-ol](/img/structure/B1602949.png)
![5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1602950.png)
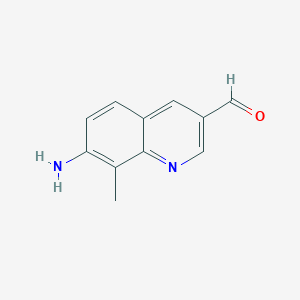
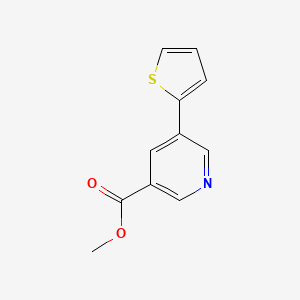

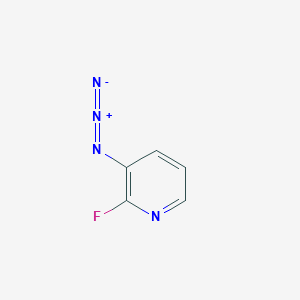
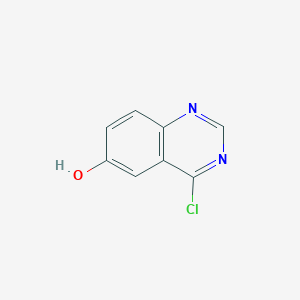

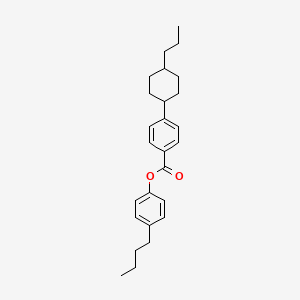
![1-Oxa-4-azaspiro[5.5]undecane](/img/structure/B1602963.png)